molecular formula C23H18BrClN2O4 B11984196 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303088-28-0

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11984196
CAS No.: 303088-28-0
M. Wt: 501.8 g/mol
InChI Key: AFRPPWLECFLPIV-VULFUBBASA-N
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Description

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C23H18BrClN2O4 and a molecular weight of 501.768 g/mol This compound is known for its unique structure, which includes a chlorophenoxy group, a propanoyl group, a carbohydrazonoyl group, and a bromobenzoate group

Preparation Methods

The synthesis of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the chlorophenoxypropanoyl intermediate, which is then reacted with carbohydrazide to form the carbohydrazonoyl derivative. This intermediate is subsequently coupled with 3-bromobenzoic acid to yield the final product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303088-28-0

Molecular Formula

C23H18BrClN2O4

Molecular Weight

501.8 g/mol

IUPAC Name

[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H18BrClN2O4/c1-15(30-20-11-7-19(25)8-12-20)22(28)27-26-14-16-5-9-21(10-6-16)31-23(29)17-3-2-4-18(24)13-17/h2-15H,1H3,(H,27,28)/b26-14+

InChI Key

AFRPPWLECFLPIV-VULFUBBASA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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